(R)-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate
Description
(R)-Methyl 4-(2-(Boc-amino)-3-methoxy-3-oxopropyl)benzoate is a chiral benzoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a methoxy group, and a ketone moiety on a propyl side chain attached to the para position of the benzene ring. The (R)-configuration at the central carbon of the propyl chain distinguishes it from its enantiomer. This compound is of interest in organic synthesis, particularly in peptide chemistry and drug development, where Boc groups are widely used to protect amines during multi-step reactions .
Properties
Molecular Formula |
C17H23NO6 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl 4-[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(15(20)23-5)10-11-6-8-12(9-7-11)14(19)22-4/h6-9,13H,10H2,1-5H3,(H,18,21)/t13-/m1/s1 |
InChI Key |
GPYFDXNCJTUIKW-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Benzoate Ester: The protected amino acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the benzoate ester.
Industrial Production Methods
Industrial production of ®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and solid acid catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acids.
Deprotection: Free amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate involves its ability to undergo deprotection and subsequent reactions to form active intermediates. The Boc protecting group is cleaved under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of a Boc-protected amine, methoxy group, and ketone on the propyl chain. Below is a comparison with compounds from the provided evidence:
Table 1: Structural Comparison
Key Observations :
- Boc vs. PMB Protection: The target compound uses a Boc group for amine protection, whereas (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate (9) employs a 4-methoxybenzyl (PMB) ether. Boc groups are base-labile, while PMB groups are acid-sensitive, influencing their stability during synthesis .
- Chirality : Both the target compound and compound 9 exhibit (R)-configuration, which is critical for enantioselective reactions or biological activity.
- Complexity of Substituents: Compounds like C1 (from ) incorporate quinoline and piperazine moieties, making them bulkier and more rigid compared to the target compound’s flexible propyl chain .
Key Observations :
- Chiral Synthesis : The target compound and compound 9 require enantioselective synthesis, likely involving chiral auxiliaries or catalysts. Compound 9 achieved an 80–94% yield using optimized conditions .
- Crystallization vs. Chromatography : While compounds were purified via crystallization in ethyl acetate, compound 9 used flash chromatography, suggesting differences in solubility profiles .
Physicochemical and Functional Properties
Table 3: Property Comparison
Key Observations :
- Boc Group Stability : The Boc group in the target compound offers stability under basic conditions but is prone to cleavage with acids (e.g., HCl or TFA), unlike the PMB group in compound 9, which requires stronger acids like TFA .
- Biological Relevance: compounds (e.g., pyriminobac-methyl) show pesticidal activity, whereas the target compound’s applications are likely in medicinal chemistry due to its chiral, protected amine .
Biological Activity
(R)-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate, with the CAS number 1391585-26-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of (R)-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate is , with a molecular weight of 337.4 g/mol. The compound features a benzoate moiety substituted with a tert-butoxycarbonyl (Boc) protected amine and a methoxy-oxopropyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1391585-26-4 |
| Molecular Formula | C₁₇H₂₃NO₆ |
| Molecular Weight | 337.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoates exhibit promising antimicrobial activities. For instance, compounds similar to (R)-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate have been shown to inhibit the growth of various bacterial strains. The presence of the Boc group may enhance membrane permeability, facilitating the compound's entry into bacterial cells.
Anticancer Activity
Research has demonstrated that benzoate derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation in vitro, suggesting that (R)-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate may also possess such properties.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoate derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds with similar structural features to (R)-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate showed significant inhibition zones in agar diffusion assays, suggesting potential therapeutic applications in treating bacterial infections.
- Anticancer Mechanism : In another investigation, a series of benzoate derivatives were tested for their ability to induce apoptosis in human cancer cell lines. The study reported that these compounds triggered caspase activation and increased levels of pro-apoptotic proteins, indicating a mechanism through which (R)-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate might exert its anticancer effects.
Synthesis and Derivatives
The synthesis of (R)-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate typically involves multi-step organic reactions starting from commercially available precursors. The Boc protection strategy is crucial for stabilizing the amine during subsequent reaction steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
